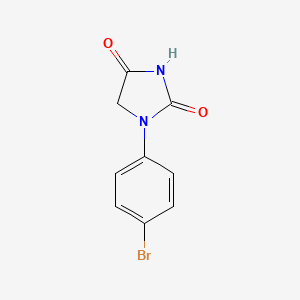
1-(4-Bromophenyl)imidazolidine-2,4-dione
Overview
Description
1-(4-Bromophenyl)imidazolidine-2,4-dione is a synthetic compound . It is a derivative of imidazolidine-2,4-diones, which are a group of pharmaceutical compounds with anticonvulsant and antiarrhythmic properties .
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)imidazolidine-2,4-dione involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The imidazolidine-2,4-diones were synthesized from the corresponding ketones through the Bucherer–Bergs reaction .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)imidazolidine-2,4-dione is characterized by its spectral data. The IR spectrum shows peaks at 3092 (N-H), 1760 (C=O), 1653 (C=N), 820 (Ar-H), and 752 (C-N-C) cm-1 . The 1H-NMR and 13C-NMR spectra provide further details about the structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(4-Bromophenyl)imidazolidine-2,4-dione include the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The imidazolidine-2,4-diones were synthesized from the corresponding ketones through the Bucherer–Bergs reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Bromophenyl)imidazolidine-2,4-dione can be inferred from its spectral data. The IR spectrum shows peaks at 3092 (N-H), 1760 (C=O), 1653 (C=N), 820 (Ar-H), and 752 (C-N-C) cm-1 . The 1H-NMR and 13C-NMR spectra provide further details about the structure . The molecular weight of the compound is 255.07 g/mol.Scientific Research Applications
Synthesis and Activity in Pharmaceutical Applications
1-(4-Bromophenyl)imidazolidine-2,4-dione and its derivatives have been actively researched in the context of pharmaceutical applications. One significant area of study involves the synthesis and activity of imidazolidine-2,4-dione derivatives in relation to CB1 cannabinoid receptor antagonists and inverse agonists. These compounds have shown potential in therapeutic applications for obesity, metabolic syndrome, and drug dependence, such as nicotine, alcohol, and opiates. Specifically, studies have identified certain derivatives with high affinity for the human CB1 cannabinoid receptor, highlighting their potential in treating these conditions (Muccioli et al., 2006).
DNA Binding Studies and Anti-Cancer Potential
Imidazolidine derivatives have also been studied for their DNA binding properties, which is crucial in the development of anti-cancer drugs. Research has demonstrated that certain imidazolidine derivatives exhibit strong DNA binding affinity. This property is essential for the development of effective anti-cancer drugs. Notably, some derivatives have shown comparable or greater DNA binding propensity than many clinically used anticancer drugs, suggesting their potential as effective anti-cancer agents (Shah et al., 2013).
Synthesis and Structural Analysis for Pharmaceutical Intermediates
The synthesis and structural analysis of imidazolidine-2,4-dione derivatives are important for creating pharmaceutical intermediates. Studies have focused on the unexpected conformations and structures of these compounds, which have implications for their pharmacological properties. For instance, the nonplanar structure of certain compounds and their stabilization through various molecular interactions are noteworthy for understanding their behavior as pharmaceutical intermediates (Aydin et al., 2013).
Antinociceptive and Psychopharmacological Properties
Imidazolidine derivatives, also known as hydantoins, have been investigated for their antinociceptive and psychopharmacological properties. These compounds, synthesized from amino acids like glycine, have shown efficacy in treating neuropathic pain and other psychopharmacological disorders. Their chemical and structural similarity to known drugs like phenytoin is a key factor in their therapeutic potential (Queiroz et al., 2015).
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-3-7(4-2-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUPYBUWLGLKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276396 | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)imidazolidine-2,4-dione | |
CAS RN |
32549-34-1 | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32549-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101276396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-3-[5-chloro-2-(propan-2-yl)pent-4-enoyl]-1,3-oxazolidin-2-one](/img/structure/B3125407.png)
![{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thio}acetic acid](/img/structure/B3125424.png)

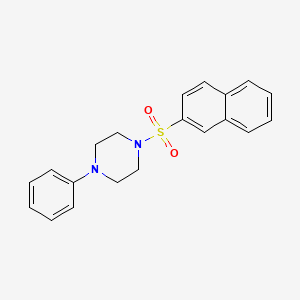


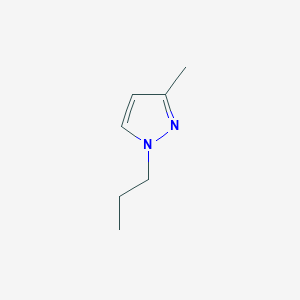
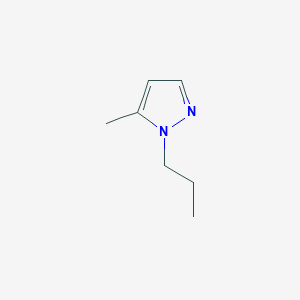
![Dichloro[(R)-(-)-4,12-bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3125460.png)

![(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane](/img/structure/B3125474.png)
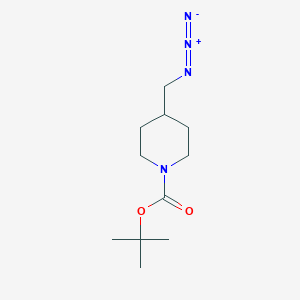

![Methyl 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B3125505.png)